molecular formula C18H15ClN2O B2382055 2-chloro-N-naphthalen-2-yl-N-(pyridin-2-ylmethyl)acetamide CAS No. 1397188-57-6

2-chloro-N-naphthalen-2-yl-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2382055
CAS No.: 1397188-57-6
M. Wt: 310.78
InChI Key: BYFGMTJESOJSIV-UHFFFAOYSA-N
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Description

2-chloro-N-naphthalen-2-yl-N-(pyridin-2-ylmethyl)acetamide is an organic compound with a complex structure that includes a naphthalene ring, a pyridine ring, and a chloroacetamide group

Properties

IUPAC Name

2-chloro-N-naphthalen-2-yl-N-(pyridin-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O/c19-12-18(22)21(13-16-7-3-4-10-20-16)17-9-8-14-5-1-2-6-15(14)11-17/h1-11H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFGMTJESOJSIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N(CC3=CC=CC=N3)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-naphthalen-2-yl-N-(pyridin-2-ylmethyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene, pyridine, and chloroacetyl chloride.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-naphthalen-2-yl-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Formation of naphthalene-2-carboxylic acid and pyridine-2-methanamine.

Scientific Research Applications

2-chloro-N-naphthalen-2-yl-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-chloro-N-naphthalen-2-yl-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(naphthalen-2-yl)acetamide: Lacks the pyridine ring, making it less versatile in biological applications.

    N-(pyridin-2-ylmethyl)-N-(naphthalen-2-yl)acetamide:

Uniqueness

2-chloro-N-naphthalen-2-yl-N-(pyridin-2-ylmethyl)acetamide is unique due to the presence of both the naphthalene and pyridine rings, along with the chloroacetamide group. This combination of functional groups provides a unique set of chemical and biological properties, making it a valuable compound for research and industrial applications.

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